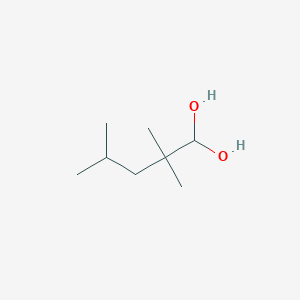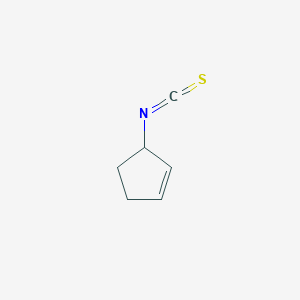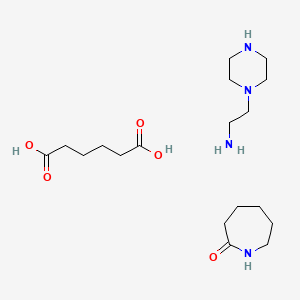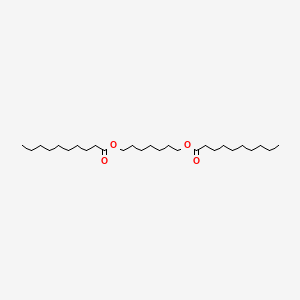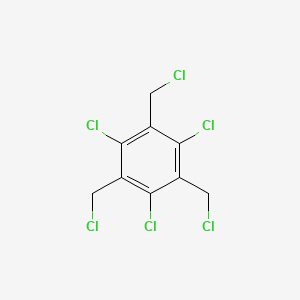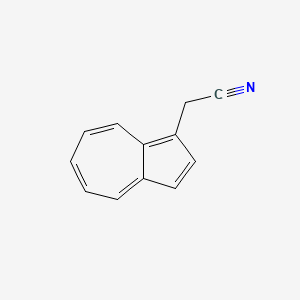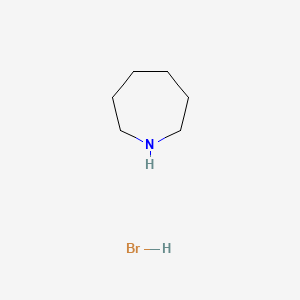
Hexamethylene-imine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethylene-imine hydrobromide is a chemical compound with significant applications in various fields of science and industry. It is a derivative of hexamethylene-imine, a cyclic amine, combined with hydrobromic acid to form the hydrobromide salt. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexamethylene-imine hydrobromide can be synthesized through the reaction of hexamethylene-imine with hydrobromic acid. The process typically involves the following steps:
Formation of Hexamethylene-imine: Hexamethylene-imine is synthesized by the cyclization of 1,6-hexanediamine under acidic conditions.
Reaction with Hydrobromic Acid: The hexamethylene-imine is then reacted with hydrobromic acid to form the hydrobromide salt. This reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Hexamethylene-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: It can be reduced to form hexamethylene-imine.
Substitution: The hydrobromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Imine oxides.
Reduction: Hexamethylene-imine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexamethylene-imine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic compounds and as a precursor for other chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hexamethylene-imine hydrobromide involves its reactivity as a nucleophile and its ability to form stable complexes with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes. For example, in organic synthesis, it can act as a nucleophile in substitution reactions, while in biological systems, it may interact with enzymes and other biomolecules.
Comparación Con Compuestos Similares
Hexamethylene-imine hydrobromide can be compared with other similar compounds such as:
Hexamethylenetetramine: Known for its use in the synthesis of explosives and as a reagent in organic synthesis.
Piperidine: Another cyclic amine with similar reactivity but different applications, particularly in the synthesis of pharmaceuticals.
Morpholine: A cyclic amine with applications in both organic synthesis and as a solvent in chemical reactions.
Uniqueness: this compound is unique due to its specific reactivity and stability, making it a valuable reagent in various chemical processes. Its ability to form stable hydrobromide salts and its versatility in different types of reactions set it apart from other similar compounds.
Propiedades
Número CAS |
50730-69-3 |
|---|---|
Fórmula molecular |
C6H14BrN |
Peso molecular |
180.09 g/mol |
Nombre IUPAC |
azepane;hydrobromide |
InChI |
InChI=1S/C6H13N.BrH/c1-2-4-6-7-5-3-1;/h7H,1-6H2;1H |
Clave InChI |
WEJLATTZIPXNLF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCNCC1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


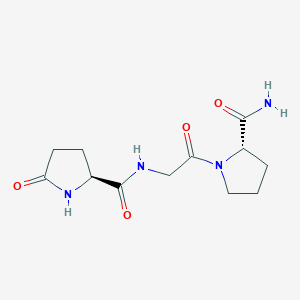
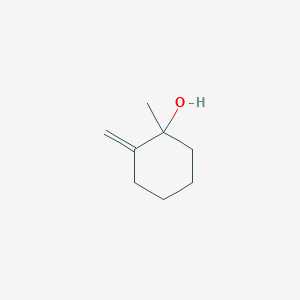
![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)

![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
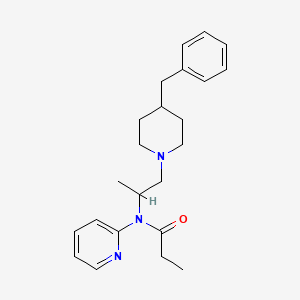
![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)

